

Application Notes and Protocols: Using CGP55845 to Block Baclofen Effects in Electrophysiology

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Compound of Interest		
Compound Name:	CGP55845	
Cat. No.:	B1231313	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for utilizing the selective GABA-B receptor antagonist, **CGP55845**, to block the effects of the GABA-B receptor agonist, baclofen, in electrophysiological studies. This document includes comprehensive protocols, data presentation tables, and signaling pathway and workflow diagrams to facilitate experimental design and execution.

Introduction

Baclofen is a widely used specific agonist for the γ-aminobutyric acid type B (GABA-B) receptor, a G-protein coupled receptor that mediates slow and prolonged inhibitory neurotransmission in the central nervous system.[1][2] Activation of GABA-B receptors by baclofen leads to a variety of pre- and postsynaptic effects, including the inhibition of neurotransmitter release and hyperpolarization of neuronal membranes.[3][4] These effects are primarily mediated through the modulation of Ca2+ and K+ channels.[3][5]

CGP55845 is a potent and selective antagonist of GABA-B receptors, with an IC50 in the nanomolar range.[6][7][8] It acts by competitively binding to the GABA-B receptor, thereby preventing the binding of agonists like baclofen and blocking their downstream effects.[6][7] This makes **CGP55845** an invaluable tool in electrophysiology for confirming the specificity of baclofen-induced effects and for investigating the physiological roles of GABA-B receptors.



Data Presentation

The following tables summarize key quantitative data for baclofen and **CGP55845**, derived from various electrophysiological studies.

Table 1: Pharmacological Properties of Baclofen and CGP55845

Compound	Target	Mechanism of Action	IC50 / Ki	Typical Working Concentration (Electrophysio logy)
Baclofen	GABA-B Receptor	Agonist	EC50 ≈ 0.27 μM (DA neurons)	1 - 50 μΜ
CGP55845	GABA-B Receptor	Antagonist	IC50 = 5 nM; pKi = 8.35	1 - 10 μΜ

Table 2: Electrophysiological Effects of Baclofen and Their Blockade by CGP55845

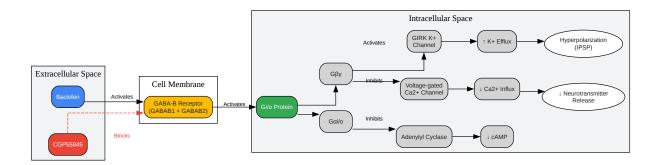


Preparation	Baclofen Effect	Baclofen Concentrati on	CGP55845 Concentrati on for Blockade	Electrophys iological Parameter	Reference
Rat Hippocampal Slices (CA1)	Postsynaptic hyperpolariza tion, depression of evoked IPSPs and EPSPs	5-10 μΜ	1 μΜ	Membrane potential, IPSP/EPSC amplitude	[9]
Guinea Pig Hippocampal Slices (CA3)	Induction of potassium currents	Not specified	10-100 nM	K+ current	[10]
Neonatal Rat Spinal Cord	Reduction of monosynaptic EPSP amplitude	1-10 μΜ	Not specified	EPSP amplitude	[11]
Rat Midbrain Dopamine Neurons	Inhibition of NMDA receptor- mediated EPSCs	IC50 = 0.24 μΜ	Not specified	EPSC amplitude	[11]
Cultured Rat Hippocampal Neurons	Reduction of IPSC amplitude	EC50 ≈ 5 μM	Not specified (phaclofen used)	IPSC amplitude	[12]

Signaling Pathways and Experimental Workflow GABA-B Receptor Signaling Pathway

The following diagram illustrates the canonical signaling pathway of the GABA-B receptor upon activation by an agonist like baclofen, and the point of inhibition by an antagonist like **CGP55845**.





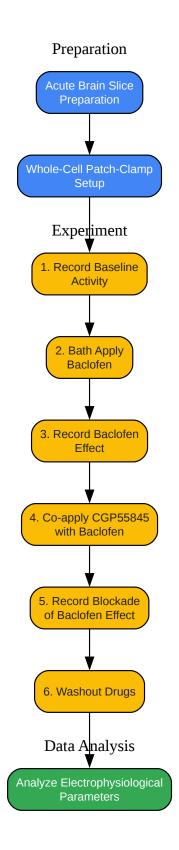
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GABA-B receptor signaling cascade.

Experimental Workflow for Blocking Baclofen Effects

This diagram outlines a typical experimental workflow for demonstrating the blockade of baclofen's effects by **CGP55845** in a brain slice electrophysiology experiment.





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References

- 1. Baclofen and Other GABAB Receptor Agents Are Allosteric Modulators of the CXCL12 Chemokine Receptor CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Baclofen analgesia: involvement of the GABAergic system PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GABAB Mediated Regulation of Sympathetic Preganglionic Neurons: Pre- and Postsynaptic Sites of Action PMC [pmc.ncbi.nlm.nih.gov]
- 4. Variance analysis of current fluctuations of adenosine- and baclofen-activated GIRK channels in dissociated neocortical pyramidal cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. CGP 55845A: a potent antagonist of GABAB receptors in the CA1 region of rat hippocampus PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Baclofen reduces GABAA receptor responses in acutely dissociated neurons of bullfrog dorsal root ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CGP 35348 and CGP 55845A block the baclofen-induced depression of dorsal root evoked potentials in lumbar motoneurons of the neonatal rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Presynaptic inhibition preferentially reduces in NMDA receptor-mediated component of transmission in rat midbrain dopamine neurons PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. On the presynaptic action of baclofen at inhibitory synapses between cultured rat hippocampal neurones PubMed [pubmed.ncbi.nlm.nih.gov]
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